4,6-Dibromobenzene-1,3-diol

Description

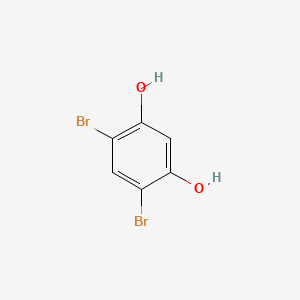

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBSXVSGJLAHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291780 | |

| Record name | 4,6-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61524-51-4 | |

| Record name | NSC77964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diol (CAS: 61524-51-4)

To the discerning researcher, a simple di-substituted benzene ring is never just a catalogue chemical. It represents a starting point, a scaffold ripe with potential for directed modification and incorporation into complex molecular architectures. This compound, also known as 4,6-dibromoresorcinol, embodies this principle. As a functionalized resorcinol, it belongs to a class of compounds prevalent in natural products and pharmaceuticals. The strategic placement of two bromine atoms and two hydroxyl groups on the benzene core provides a unique combination of reactivity and structural influence, making it a valuable intermediate for drug discovery and development professionals.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a deeper understanding of why this molecule is significant, how its properties dictate its applications, and what practical methodologies can be employed to leverage its potential. We will explore its fundamental characteristics, delve into a logical synthetic pathway, and contextualize its utility as a strategic fragment in the rational design of novel therapeutics.

Section 1: Core Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These identifiers and values dictate everything from solubility and storage conditions to reactivity and potential biological interactions.

Chemical Identity and Structural Descriptors

The identity of this compound is precisely defined by several standardized nomenclature and structural systems. These descriptors ensure unambiguous communication and data retrieval across global databases.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Controlled Bromination of Resorcinol

This protocol is a representative procedure designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Resorcinol (1,3-benzenediol)

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Methodology:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 11.0 g (0.1 mol) of resorcinol in 150 mL of glacial acetic acid.

-

Bromine Addition: Prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of glacial acetic acid and load it into the dropping funnel.

-

Controlled Reaction: While stirring the resorcinol solution vigorously at room temperature, add the bromine solution dropwise over a period of 60-90 minutes. Maintain the reaction temperature below 40°C, using an ice bath if necessary, to control the exothermic reaction and minimize over-bromination.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture into 500 mL of ice-cold water. The crude product should precipitate as a solid.

-

Workup: Add a saturated sodium bisulfite solution dropwise to the aqueous mixture until the orange/red color of excess bromine disappears.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Key Reactivity Features

-

Hydroxyl Groups: The two hydroxyl groups can undergo standard phenol reactions, such as etherification, esterification, and O-alkylation. Their acidity allows them to act as nucleophiles or be deprotonated to form phenoxides.

-

Bromine Atoms: The bromine atoms are key functional handles for further synthetic elaboration. They are amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents. This feature is paramount for its use in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Aromatic Ring: The electron-rich nature of the di-hydroxylated ring makes it susceptible to further electrophilic aromatic substitution if not all activated positions are blocked. However, the existing bulky bromine atoms provide some steric hindrance.

Section 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for synthesizing biologically active molecules. The strategic placement of its functional groups aligns perfectly with modern drug design principles.

Role as a Molecular Scaffold

The benzene-1,3-diol (resorcinol) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs. By using 4,6-dibromoresorcinol as a starting material, chemists can build upon this proven scaffold. The bromine atoms serve as orthogonal synthetic handles for diversification.

Utility in Fragment-Based Drug Design (FBDD)

FBDD is a powerful strategy for lead discovery where low-molecular-weight fragments are screened for binding to a biological target. [1]this compound is an ideal candidate for an FBDD library due to its:

-

Low Molecular Weight: At 267.90 g/mol , it adheres to the "Rule of Three" often used for fragment selection. [2]* Functional Group Diversity: It possesses both hydrogen bond donors (hydroxyls) and halogen bond donors (bromines).

-

Vectorial Growth Potential: The bromine atoms provide well-defined vectors for synthetic elaboration, allowing a fragment "hit" to be "grown" into a more potent lead compound by adding functionality that occupies adjacent pockets of the target protein.

Caption: Role of this compound in a FBDD workflow.

The Significance of Bromine in Medicinal Chemistry

The introduction of bromine into a drug candidate is a deliberate strategy that can confer several advantages: [3][4][5]* Increased Potency: Bromine is highly polarizable and can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity. [5]* Modulation of Metabolic Properties: The presence of a bulky, electron-withdrawing bromine atom can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug. [4]* Lipophilicity Enhancement: The bromine atoms increase the molecule's lipophilicity (as indicated by the XLogP3 of 2.6), which can improve its ability to cross cellular membranes. [2]

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following guidelines are synthesized from safety data sheets (SDS) of structurally related brominated and hydroxylated aromatic compounds.

Hazard Identification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact. [6]* Eye Irritation: May cause serious eye irritation. [6]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [6]* Harmful if Swallowed: May be harmful if ingested. [7]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [8]* Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from strong oxidizing agents and sources of ignition. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

Section 5: Conclusion and Future Outlook

This compound is far more than a simple aromatic compound. It is a strategically designed building block that offers a confluence of desirable features for the modern medicinal chemist. Its privileged resorcinol core provides a biocompatible foundation, while its two hydroxyl groups offer points for hydrogen bonding interactions. Most critically, the two bromine atoms serve as versatile handles for synthetic diversification and as potential mediators of potent halogen bonding interactions with biological targets.

As drug discovery continues to rely on principles of rational design and fragment-based approaches, the utility of well-characterized, functionalized scaffolds like 4,6-dibromoresorcinol will only grow. It represents a valuable tool for researchers aiming to accelerate the journey from initial fragment hit to optimized lead candidate, making it a noteworthy component in the arsenal of pharmaceutical and scientific research.

References

-

MolCore. 61524-51-4 | this compound. 10

-

PubChem. This compound | C6H4Br2O2 | CID 254139. 2

-

Sigma-Aldrich. This compound | 61524-51-4. 11

-

Sunway Pharm Ltd. This compound - CAS:61524-51-4. 12

-

AKSci. 61524-51-4 this compound. 13

-

Shanghai Sharing Technologies Co., Ltd. China this compound Factory. 14

-

ECHEMI. This compound Formula - 61524-51-4. 15

-

Fisher Scientific. SAFETY DATA SHEET - 1,3-Dibromobenzene. 6

-

TCI Chemicals. SAFETY DATA SHEET. 8

-

Apollo Scientific. 4-Bromobenzene-1,3-diol Safety Data Sheet. 7

-

Fisher Scientific. SAFETY DATA SHEET (related compound). 9

-

Sigma-Aldrich. SAFETY DATA SHEET - 1,4-Dibromobenzene.

-

Google Patents. Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds. 16

-

The Royal Society of Chemistry. Supporting information - Polymer Chemistry. 17

-

Stenutz. 4,6-dichlorobenzene-1,3-diol. 18

-

Sigma-Aldrich. This compound | 61524-51-4 (International).

-

J-GLOBAL. 4,6-Dibromoresorcinol | Chemical Substance Information. 19

-

Organic Syntheses Procedure. Discussion on 1,3-diol synthesis. 20

-

Google Patents. High purity process for the preparation of 4,6-diamino-1,3-benzenediol. 21

-

The Royal Society of Chemistry. Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells. 22

-

The Royal Society of Chemistry. Supplementary Information - Stille Polymerization. 23

-

Google Patents. Verfahren zur Herstellung von hochreinem 4,6-Diamino-1,3-benzoldiol. 24

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. 3

-

Organic Syntheses Procedure. Resorcinol, 4-bromo-. 25

-

Amadis Chemical Co., Ltd. 4-Bromo-1,3-Benzenediol CAS NO.6626-15-9. 26

-

Google Patents. Process for the preparation of amino-1,3 benzenediol. 27

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. 4

-

PubChem. 2,4-Dibromoresorcinol | C6H4Br2O2 | CID 235502. 28

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design (2). 5

-

PubChem. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094. 29

-

ChemicalBook. 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum. 30

-

ChemicalBook. 4,6-DIBROMO-O-CRESOL CAS#: 609-22-3. 31

-

ChemicalBook. 1,4-Dibromobenzene(106-37-6) 1H NMR spectrum. 32

-

PubChem. 2,5-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 18412945. 33

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. 34

-

Bentham Science. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. 1

Sources

- 1. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. molcore.com [molcore.com]

- 11. This compound [sigmaaldrich.com]

- 12. This compound - CAS:61524-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 13. 61524-51-4 this compound AKSci 3710CL [aksci.com]

- 14. sharingtechcn.com [sharingtechcn.com]

- 15. echemi.com [echemi.com]

- 16. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. 4,6-dichlorobenzene-1,3-diol [stenutz.eu]

- 19. 4,6-Dibromoresorcinol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. EP0266222A1 - Verfahren zur Herstellung von hochreinem 4,6-Diamino-1,3-benzoldiol - Google Patents [patents.google.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. 4-Bromo-1,3-Benzenediol, CasNo.6626-15-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 27. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]

- 28. 2,4-Dibromoresorcinol | C6H4Br2O2 | CID 235502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 2,4,6-Tribromoresorcinol | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 1,3-Dibromobenzene(108-36-1) 1H NMR [m.chemicalbook.com]

- 31. 4,6-DIBROMO-O-CRESOL CAS#: 609-22-3 [m.chemicalbook.com]

- 32. 1,4-Dibromobenzene(106-37-6) 1H NMR [m.chemicalbook.com]

- 33. 2,5-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 18412945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Physical and chemical properties of 4,6-Dibromobenzene-1,3-diol

An In-Depth Technical Guide to 4,6-Dibromobenzene-1,3-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 61524-51-4), a key chemical intermediate. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and materials science. It covers the molecule's fundamental chemical and physical properties, detailed spectroscopic data, reactivity profile, and established protocols for its synthesis and purification. Furthermore, this guide explores its emerging applications, particularly as a structural motif in medicinal chemistry, and outlines critical safety and handling procedures. The content is grounded in authoritative references to ensure scientific integrity and practical utility.

Molecular Identity and Structure

This compound, also known as 4,6-dibromoresorcinol, is a disubstituted aromatic compound. The core structure consists of a benzene ring functionalized with two hydroxyl (-OH) groups at positions 1 and 3 (a resorcinol scaffold) and two bromine (-Br) atoms at positions 4 and 6. This specific arrangement of electron-donating hydroxyl groups and electron-withdrawing, bulky bromine atoms dictates its unique chemical reactivity and physical characteristics.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 4,6-Dibromo-1,3-benzenediol, 4,6-Dibromoresorcinol[1]

-

CAS Number: 61524-51-4[1]

-

InChI Key: GYBSXVSGJLAHDV-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=C(C(=CC(=C1O)Br)Br)O[1]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental conditions. The compound presents as a solid at room temperature.

| Property | Value | Source(s) |

| Molecular Weight | 267.90 g/mol | [1][2] |

| Exact Mass | 267.85576 Da | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 335.9 °C at 760 mmHg | [2] |

| Density | 2.257 g/cm³ | [2] |

| Flash Point | 157 °C | [2] |

| Refractive Index | 1.69 | [2] |

| Purity (Typical) | ≥96% |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following sections describe the expected spectral signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. There are two distinct types of aromatic protons and the hydroxyl protons.

-

One aromatic proton is situated between the two bromine atoms.

-

The other aromatic proton is positioned between the two hydroxyl groups.

-

The two hydroxyl protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the aromatic carbons due to symmetry, plus any signals from the solvent used.

-

Two signals for the bromine-bearing carbons.

-

Two signals for the hydroxyl-bearing carbons.

-

Two signals for the carbons bearing hydrogen atoms.

-

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.

-

Expected Peaks: The primary peaks would be observed around m/z 266, 268, and 270, corresponding to the different isotopic combinations of bromine in the molecular ion.[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups: the nucleophilic hydroxyl groups and the bromine-substituted aromatic ring.

-

Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated by a base to form phenoxides. These phenoxides are excellent nucleophiles for reactions such as:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

-

Reactions involving the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The two hydroxyl groups are strongly activating and ortho-, para-directing. However, the positions ortho and para to them are already substituted by bromine atoms, which may limit further substitution.

-

Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making this molecule a valuable building block for synthesizing more complex structures. This is a cornerstone of modern drug discovery, enabling the construction of diverse molecular libraries.

-

Synthesis Protocol

A common and straightforward method for synthesizing this compound is the direct bromination of benzene-1,3-diol (resorcinol). The strong activating effect of the two hydroxyl groups facilitates the electrophilic substitution with bromine.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Preparation: Dissolve benzene-1,3-diol (1 equivalent) in a suitable solvent such as glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to control the temperature during the exothermic reaction.

-

Bromination: Slowly add a solution of bromine (2 equivalents) in the same solvent to the cooled resorcinol solution dropwise over a period of 30-60 minutes with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and solvent. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The introduction of bromine into a potential drug molecule can have several beneficial effects.[3]

-

Increased Potency and Selectivity: Bromine atoms can form halogen bonds, which are specific non-covalent interactions with biological targets like proteins. These interactions can enhance the binding affinity and selectivity of a drug candidate.

-

Metabolic Stability: The presence of bromine atoms can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hit compounds that bind to a biological target.[4] The bromine atoms then serve as convenient chemical handles for elaborating the fragment into a more potent lead compound through synthetic modifications.[5][6]

-

Radiolabeling: Bromine isotopes, such as ⁷⁶Br, are positron emitters and can be incorporated into drug molecules for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in research and medicine.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is a summary of key safety precautions.[7][8]

-

General Hazards: May cause skin and eye irritation.[8][9][10] Avoid inhalation of dust.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or a fume hood.[7] Avoid generating dust.[8] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9]

-

First Aid:

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds.

-

Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:61524-51-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromobenzene-1,3-diol. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]

-

ATB. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]

Sources

- 1. This compound | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. stpmad.org [stpmad.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4,6-Dibromobenzene-1,3-diol from Resorcinol

This guide provides a comprehensive overview of the synthesis of 4,6-dibromobenzene-1,3-diol, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. We will explore the underlying chemical principles, present a detailed experimental protocol, and discuss the necessary safety measures and analytical validation techniques. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this chemical transformation.

Foundational Principles: The Chemistry of Resorcinol Bromination

The synthesis of this compound from resorcinol is a classic example of electrophilic aromatic substitution. The resorcinol molecule is highly activated towards this reaction due to the presence of two hydroxyl (-OH) groups.

Mechanism of Action: The hydroxyl groups are strong activating groups, donating electron density into the benzene ring via resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles like bromine. Furthermore, the -OH groups are ortho, para-directors. In resorcinol (1,3-dihydroxybenzene), the positions ortho and para to each hydroxyl group are C2, C4, and C6. These positions are synergistically activated by both hydroxyl groups, making them the primary sites for electrophilic attack.

The reaction proceeds as follows:

-

Polarization: A bromine molecule (Br₂) is polarized by the electron-rich aromatic ring, creating an electrophilic bromine atom (δ+).

-

Nucleophilic Attack: The π-electron system of the resorcinol ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as a solvent molecule or another bromide ion) removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring.

Due to the high activation of the ring, the reaction is vigorous and can lead to multiple bromination products, including the tribromo- and even pentabromo-derivatives.[1][2] Therefore, controlling the stoichiometry of the reactants is critical to selectively synthesize the desired 4,6-dibromo- product. Using exactly two equivalents of bromine relative to resorcinol favors the desired disubstitution.

Caption: Mechanism of the dibromination of resorcinol.

Critical Safety Protocols: Handling Bromine and Associated Reagents

WARNING: This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.[3] All operations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[4]

Bromine (Br₂):

-

Hazards: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It can cause severe, painful burns upon skin contact and is fatal if inhaled.[5][6] Contact with other materials may cause fire.[4]

-

Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, a face shield in addition to safety goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile; do not use disposable plastic gloves).[6][7]

-

Handling: Always handle liquid bromine in a fume hood.[4] Open containers cautiously to vent any pressure buildup. Have a quenching solution, such as a 1 M solution of sodium thiosulfate, readily available to neutralize spills.[7]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Resorcinol (C₆H₄(OH)₂):

-

Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Experimental Guide: Synthesis and Purification

This protocol describes a representative method for the synthesis of this compound. Yields and reaction times may vary.

Reagent Data Table:

| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount |

| Resorcinol | C₆H₄(OH)₂ | 110.11 | 1.0 | 5.51 g |

| Bromine | Br₂ | 159.81 | 2.0 | 15.98 g (5.12 mL) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~100 mL |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | As needed |

| Saturated NaCl (aq) | NaCl | 58.44 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Synthesis Protocol:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to a trap (e.g., a beaker with sodium thiosulfate solution to neutralize HBr gas).

-

Dissolution: In the fume hood, dissolve 5.51 g (50 mmol) of resorcinol in 75 mL of glacial acetic acid in the reaction flask. Stir until all the solid has dissolved. Cool the flask in an ice-water bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of 15.98 g (100 mmol) of bromine in 25 mL of glacial acetic acid and load it into the dropping funnel.

-

Reaction: Add the bromine solution dropwise to the stirred, cooled resorcinol solution over a period of approximately 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Slowly pour the reaction mixture into a beaker containing 400 mL of cold water and a stir bar. If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Precipitation & Collection: A precipitate of the crude product should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 50 mL portions of cold water to remove residual acetic acid and salts.

Purification via Recrystallization:

-

Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

-

Crystallization: Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

Confirming the structure and purity of the final product is a critical step. Standard methods include melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₄Br₂O₂[9] |

| Molar Mass | 267.90 g/mol [9] |

| Appearance | Off-white to light brown solid |

| Melting Point | 114-117 °C (Literature) |

NMR Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structure elucidation.[10] The expected spectra for this compound are relatively simple due to the molecule's symmetry.[11][12]

-

¹H NMR (in DMSO-d₆):

-

A singlet around δ 10.0-10.5 ppm (broad, 2H), corresponding to the two equivalent hydroxyl protons.

-

A singlet around δ 7.3-7.5 ppm (1H), corresponding to the proton at the C5 position.

-

A singlet around δ 6.5-6.7 ppm (1H), corresponding to the proton at the C2 position.

-

-

¹³C NMR (in DMSO-d₆):

-

Four distinct signals are expected, corresponding to the four sets of equivalent carbon atoms (C1/C3, C4/C6, C2, and C5).

-

Conclusion

The synthesis of this compound from resorcinol is an efficient process rooted in the principles of electrophilic aromatic substitution. The success of this synthesis hinges on two critical factors: meticulous adherence to safety protocols due to the hazardous nature of bromine, and precise control of stoichiometry to achieve selective dibromination and minimize the formation of unwanted byproducts. The purification and analytical validation steps are essential to ensure the final product meets the high-purity standards required for its applications in research and development.

References

[4] Vertex AI Search Grounding API. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. [7] Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [8] Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. CDC. [3] Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure. [1] Wikipedia. (n.d.). Resorcinol. [5] Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [2] Wulff, C. G., & Tattje, D. H. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmaceutisch Weekblad Scientific Edition, 5(2), 70–73. [6] Carl ROTH. (n.d.). Safety Data Sheet: Bromine. (Duplicate source, provides additional safety details). [13] Cannon, J. R., Cresp, T. M., Metcalf, B. W., Sargent, M. V., & Elix, J. A. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495. [14] ResearchGate. (2025, August 7). The bromination of some derivatives of resorcinol. [9] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [15] ECHEMI. (n.d.). This compound | 61524-51-4. [16] ChemicalBook. (n.d.). 1,4-Dibromobenzene synthesis. [17] Google Patents. (n.d.). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride. [11] RepositóriUM - Universidade do Minho. (n.d.). Structural characterisation of a polymorphic dye by NMR spectroscopy. [12] National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [18] BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Complex Molecules from (2s,3s)-1,4-Dibromobutane-2,3-diol. [10] ResearchGate. (2025, August 6). NMR Characterization of the Dynamics of Biomacromolecules. [19] Sigma-Aldrich. (n.d.). This compound | 61524-51-4. [20] Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol. [21] Google Patents. (n.d.). CN106905105A - A kind of preparation method of o-dibromobenzene. [22] National Center for Biotechnology Information. (n.d.). 1,3-Dibromobenzene. PubChem Compound Database. [23] ResearchGate. (2025, August 6). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers.

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 9. This compound | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 12. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. 1,4-Dibromobenzene synthesis - chemicalbook [chemicalbook.com]

- 17. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound [sigmaaldrich.com]

- 20. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]

- 21. CN106905105A - A kind of preparation method of o-dibromobenzene - Google Patents [patents.google.com]

- 22. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

4,6-Dibromobenzene-1,3-diol: A Comprehensive Guide to Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromobenzene-1,3-diol, a halogenated derivative of resorcinol, represents a class of molecules with significant potential in medicinal chemistry and materials science. The introduction of bromine atoms onto the benzene-1,3-diol (resorcinol) scaffold dramatically influences its electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can lead to enhanced binding affinity for biological targets or unique properties in polymer applications. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its behavior in different environments, be it in the active site of an enzyme or within a crystal lattice. This guide provides a comprehensive overview of the methodologies and theoretical considerations for the complete structural and conformational elucidation of this compound, blending theoretical principles with practical, field-proven insights.

Part 1: Physicochemical Properties and Synthesis

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2] |

| Molecular Weight | 267.90 g/mol | [1][2][3] |

| CAS Number | 61524-51-4 | [1] |

| IUPAC Name | This compound | [2] |

| Monoisotopic Mass | 265.85780 Da | [1][2][3] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

Synthesis Overview: Electrophilic Bromination of Resorcinol

The synthesis of this compound is typically achieved through the direct electrophilic bromination of benzene-1,3-diol (resorcinol). The hydroxyl groups are strong activating groups, directing electrophilic substitution to the ortho and para positions.

Expert Insight: The high reactivity of the resorcinol ring means that controlling the stoichiometry of bromine is crucial to prevent the formation of over-brominated byproducts. The reaction is often performed in a polar solvent like acetic acid or water at moderate temperatures. The positions 4 and 6 are sterically accessible and electronically activated by both hydroxyl groups, making them the primary sites of bromination.

Part 2: A Multi-faceted Approach to Structural Elucidation

Confirming the chemical structure of a synthesized molecule is a non-negotiable step that relies on the convergence of data from multiple analytical techniques. The workflow diagram below illustrates a typical process.

Caption: Potential conformers of this compound.

Solid-State Conformation: X-Ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. PubChem indicates the availability of crystal structures for this compound in the Crystallography Open Database (COD). [2] Expert Insight: Analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would show the orientation of the hydroxyl groups and confirm whether intramolecular hydrogen bonding exists in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding between molecules, which dictates the crystal packing. It is important to remember that the solid-state conformation may not be the lowest energy conformation in solution, as crystal packing forces can influence the molecular geometry.

Solution-State Conformation: NMR and Computational Modeling

In solution, the molecule is dynamic, and its observed properties are an average of all populated conformations.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to probe through-space proximities. An NOE between the proton of one hydroxyl group and the proton on the adjacent carbon (H5 or H2) would provide evidence for a specific orientation of the OH group. However, the rapid exchange of hydroxyl protons with solvent can sometimes make these measurements challenging.

-

Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) are invaluable for mapping the potential energy surface of the molecule as a function of the hydroxyl group torsion angles.

-

Methodology: A typical approach involves performing a relaxed potential energy surface scan by systematically rotating the C-C-O-H dihedral angles of both hydroxyl groups and calculating the relative energy of each resulting geometry.

-

Expected Outcome: Such a scan would likely identify the syn-syn conformation with an intramolecular hydrogen bond as the global energy minimum in the gas phase. The calculations can also provide the energy barriers for rotation between different conformers. The presence of solvent can be modeled using implicit or explicit solvent models, which may alter the relative stabilities of the conformers. [4]

-

Part 4: Experimental Protocols

The following are generalized protocols that serve as a starting point for the analysis of this compound.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Causality: DMSO-d₆ is often a good choice for molecules with hydroxyl groups as it can slow down proton exchange, leading to sharper OH signals.

-

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, more scans (e.g., 1024) and a longer relaxation delay may be required.

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H coupling correlations.

-

HSQC: To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguous assignment.

-

Protocol: Computational Conformational Search (DFT)

-

Structure Building: Build the this compound molecule in a molecular modeling software package.

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

-

Conformational Scan: Set up a relaxed potential energy surface scan. Define the two C-C-O-H dihedral angles as the reaction coordinates. Scan each dihedral from 0 to 360 degrees in steps of 15-30 degrees.

-

DFT Optimization: For each identified low-energy minimum from the scan, perform a full geometry optimization and frequency calculation using a higher level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

-

Trustworthiness: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine their relative populations according to the Boltzmann distribution.

Conclusion

The structural and conformational analysis of this compound is a multi-step process that requires the integration of data from various spectroscopic and computational techniques. While techniques like NMR and MS can definitively establish the molecule's chemical constitution, a deeper understanding of its 3D shape and dynamics relies on a synergistic approach using X-ray crystallography for the solid-state and a combination of advanced NMR and computational modeling for the solution state. The insights gained from this comprehensive analysis are critical for rational drug design and the development of new materials, enabling scientists to predict and modulate the molecule's interactions and properties with a high degree of confidence.

References

-

PubChem. 1,3-Dibromobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 2,5-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,4-Dibromobenzene. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Conformational isomers of resorcinol. [Link]

-

ACS Publications. Theoretical Study on 1,2-Dihydroxybenzene and 2-Hydroxythiophenol: Intramolecular Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. Binding of Dihydroxybenzenes in a Synthetic Molecular Clip. Effect of Hydrogen Bonding and π-Stacking. [Link]

-

Radboud University Repository. Binding of dihydroxybenzenes in a synthetic molecular clip : effect of hydrogen bonding and pi-stacking. [Link]

-

ResearchGate. X-ray crystal structure of the compound 13. [Link]

-

YouTube. Enjoyable synthesis of 1,3-Dibromobenzene. [Link]

-

RSC Publishing. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

SpringerLink. Do 1,2-ethanediol and 1,2-dihydroxybenzene present intramolecular hydrogen bond? [Link]

-

PubChem. 4,6-Diaminobenzene-1,3-diol hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

ATB. 1,4-Dibromobenzene | C6H4Br2 | MD Topology | NMR | X-Ray. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4,6-dibromobenzene-1,3-diol (CAS No: 61524-51-4). As a key intermediate in the synthesis of various organic compounds, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in research and development settings. This document, compiled by a Senior Application Scientist, offers not just data, but also insights into the experimental considerations and interpretation of the spectra.

Molecular Structure and Properties

This compound, also known as 4,6-dibromoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₄Br₂O₂. Its molecular weight is 267.90 g/mol . The structural integrity of this molecule has been unequivocally confirmed by single-crystal X-ray diffraction of its monohydrate form, providing a solid foundation for the interpretation of its spectroscopic data.[1]

Below is a diagram illustrating the molecular structure and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound and the workflow for its spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol:

A typical method for analyzing solid samples like this compound is via direct insertion probe (DIP) or by using a gas chromatograph (GC) as an inlet for an electron ionization (EI) mass spectrometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume of the solution is injected into the GC-MS system. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Summary:

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 266, 268, 270 (approx. 1:2:1) | Molecular ion peak cluster, characteristic of two bromine atoms. |

| [M-HBr]⁺ | 187, 189 | Loss of a hydrogen bromide molecule. |

| [M-2Br]⁺ | 108 | Loss of both bromine atoms. |

Note: The relative abundances are approximate and can vary depending on the instrument and experimental conditions.

Interpretation of the Mass Spectrum:

The most telling feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. For a molecule containing two bromine atoms, the molecular ion will appear as a triplet of peaks with a characteristic 1:2:1 intensity ratio at m/z values corresponding to the combinations of these isotopes: (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br and ⁸¹Br, ⁷⁹Br), and (⁸¹Br, ⁸¹Br). The observed peaks at m/z 266, 268, and 270 confirm the presence of two bromine atoms in the molecule. The other observed fragments correspond to logical losses from the parent molecule, further corroborating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | Aromatic H-5 |

| ~ 6.5 | Singlet | 1H | Aromatic H-2 |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | Hydroxyl (-OH) |

Causality behind Predictions:

-

Aromatic Protons: The benzene ring has two non-equivalent protons. The proton at the 5-position is flanked by two bromine atoms, which are electron-withdrawing and will deshield this proton, causing it to appear at a lower field (higher ppm). The proton at the 2-position is situated between two hydroxyl groups, which are electron-donating through resonance, leading to a more shielded environment and a higher field (lower ppm) signal. Due to the substitution pattern, no significant coupling is expected between these two protons, hence they are predicted to be singlets.

-

Hydroxyl Protons: The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature. They typically appear as broad singlets and can exchange with D₂O.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show four distinct signals for the aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-1, C-3 (carbons attached to -OH) |

| ~ 130 | C-5 (carbon between Br atoms) |

| ~ 115 | C-4, C-6 (carbons attached to Br) |

| ~ 105 | C-2 (carbon between -OH groups) |

Causality behind Predictions:

-

The chemical shifts are predicted based on the substituent effects. The carbons attached to the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) will be the most deshielded. The carbons bonded to the bromine atoms (C-4 and C-6) will also be deshielded, but to a lesser extent. The carbon atom situated between the two hydroxyl groups (C-2) is expected to be the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1100 | Strong | C-O stretch (phenol) |

| 700 - 500 | Strong | C-Br stretch |

Interpretation of Predicted IR Spectrum:

The most prominent feature in the IR spectrum of this compound is expected to be a broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenolic hydroxyl groups should be observable in the 1300-1100 cm⁻¹ range. Finally, the carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.

Conclusion

The spectroscopic data and predictions presented in this guide provide a robust framework for the identification and characterization of this compound. The mass spectrum offers definitive evidence of the presence of two bromine atoms. While experimental NMR and IR data are not widely available, the predicted spectra, based on sound chemical principles and comparison with related structures, offer valuable guidance for researchers. It is recommended that for critical applications, experimental spectra be acquired and compared with these predictions for unambiguous structural confirmation.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Kirsop, P., Storey, J. M. D., & Harrison, W. T. A. (2007). this compound monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 63(4), o1577–o1578. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 4,6-Dibromobenzene-1,3-diol

This guide provides a comprehensive technical overview of the synthesis, electronic properties, and electrophilic substitution patterns of 4,6-dibromobenzene-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to elucidate the chemical behavior of this highly activated and uniquely substituted aromatic compound.

Introduction: The Strategic Importance of Substituted Resorcinols

Resorcinol (1,3-dihydroxybenzene) and its derivatives are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems from the high electron density of the aromatic ring, conferred by the two hydroxyl groups, which makes them exceptionally reactive towards electrophilic substitution. The introduction of bromine atoms, as in this compound, modulates this reactivity and provides additional synthetic handles, making it a valuable intermediate for the construction of complex molecular architectures. This guide will explore the nuanced interplay of activating and deactivating substituents that governs the reactivity of this molecule.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct bromination of resorcinol. The high reactivity of the resorcinol ring necessitates careful control of reaction conditions to achieve the desired dibromination and avoid the formation of over-brominated byproducts.

Experimental Protocol: Bromination of Resorcinol

-

Reaction Setup: In a well-ventilated fume hood, dissolve resorcinol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a co-solvent. The reaction vessel should be equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Slowly add a solution of bromine (2 equivalents) in the same solvent to the resorcinol solution at room temperature with vigorous stirring. The addition should be dropwise to control the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into an excess of water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often chosen as it can dissolve both resorcinol and bromine, facilitating a homogeneous reaction. The use of a co-solvent system with water can also be effective.

-

Stoichiometry: The use of two equivalents of bromine is crucial for achieving dibromination. An excess of bromine can lead to the formation of 2,4,6-tribromoresorcinol.

-

Temperature Control: The slow, dropwise addition of bromine helps to dissipate the heat generated during this highly exothermic reaction, minimizing the formation of undesirable side products.

Electronic Properties and Spectroscopic Data

The electronic character of this compound is dominated by the strong electron-donating resonance effect (+M) of the two hydroxyl groups and the opposing inductive electron-withdrawing (-I) and weaker resonance-donating (+M) effects of the bromine atoms. The hydroxyl groups are powerful activating groups, significantly increasing the nucleophilicity of the aromatic ring.[3] The bromine atoms, while deactivating overall due to their inductive effect, are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]

Spectroscopic Data Summary

| Property | Value |

| Molecular Formula | C₆H₄Br₂O₂ |

| Molecular Weight | 267.90 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.8 (s, 2H, OH), ~7.3 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H) ppm |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~156 (C-OH), ~130 (C-Br), ~110 (C-H), ~105 (C-H) ppm |

| Mass Spectrometry (EI) | m/z (%): 268 ([M]⁺), 270 ([M+2]⁺), 266 ([M-2]⁺) with characteristic isotopic pattern for two bromine atoms.[5] |

| Infrared (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1600, ~1480 (C=C aromatic stretch), ~1150 (C-O stretch), ~600-700 (C-Br stretch) |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

The interplay of the substituents in this compound dictates a highly specific pattern of reactivity in electrophilic aromatic substitution (EAS) reactions. The two hydroxyl groups are strong activating, ortho-, para-directing groups, while the two bromine atoms are deactivating, ortho-, para-directing groups.[6]

The directing effects of the substituents are summarized in the diagram below:

Caption: Substituent effects on the aromatic ring.

In this compound, the positions ortho and para to the powerful activating hydroxyl groups are already occupied by bromine atoms (positions 4 and 6) or another hydroxyl group. The remaining unsubstituted positions are C2 and C5.

-

Position C2: This position is ortho to the hydroxyl group at C1 and meta to the hydroxyl group at C3. It is also ortho to the bromine atom at C6 and meta to the bromine atom at C4.

-

Position C5: This position is para to the hydroxyl group at C1 and ortho to the hydroxyl group at C3. It is also meta to the bromine atoms at C4 and C6.

The directing effects of the hydroxyl groups are significantly stronger than those of the bromine atoms.[7] Therefore, the positions activated by the hydroxyl groups will be the primary sites of electrophilic attack. Both C2 and C5 are activated by the hydroxyl groups. However, the C5 position is para to one hydroxyl group and ortho to the other, making it electronically very rich. The C2 position is ortho to one hydroxyl group. Consequently, electrophilic substitution is predicted to occur predominantly at the C5 position , with potential for some substitution at the C2 position depending on the nature of the electrophile and the reaction conditions.

The overall workflow for predicting the outcome of an electrophilic substitution reaction is as follows:

Caption: Predictive workflow for electrophilic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the high activation of the ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to oxidation and degradation. Milder conditions are preferable.

Predicted Reaction: this compound is expected to react with a nitrating agent, such as dilute nitric acid in a suitable solvent, to yield primarily 4,6-dibromo-5-nitrobenzene-1,3-diol .

Halogenation

Further halogenation of this compound can occur due to the strong activating effect of the hydroxyl groups.

Predicted Reaction: Reaction with bromine or chlorine in a suitable solvent is expected to yield 2,4,6-tribromobenzene-1,3-diol or 5-chloro-4,6-dibromobenzene-1,3-diol , respectively, with substitution occurring at the C5 position.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is typically reversible.

Predicted Reaction: Treatment with fuming sulfuric acid would likely lead to the formation of 4,6-dibromo-5-sulfobenzene-1,3-diol .

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally challenging with highly activated phenols like resorcinol derivatives. The hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating it.[8] Furthermore, the high reactivity of the ring can lead to multiple substitutions and side reactions.

Challenges and Potential Solutions:

-

Catalyst Deactivation: The use of protecting groups for the hydroxyl functions, such as converting them to ethers or esters, can mitigate catalyst deactivation.[9][10]

-

Vilsmeier-Haack Reaction: This reaction provides a method for the formylation of electron-rich aromatic compounds and is a viable alternative to Friedel-Crafts acylation for introducing a formyl group.[8][11] The Vilsmeier reagent is a milder electrophile.

-

Reimer-Tiemann Reaction: This reaction can be used for the ortho-formylation of phenols.[12][13] For this compound, this would likely lead to formylation at the C5 position.

Applications in Drug Development and Medicinal Chemistry

Substituted resorcinols are prevalent scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. The bromine atoms in this compound can serve as sites for further functionalization, for example, through cross-coupling reactions, or can enhance the lipophilicity and binding affinity of a molecule. Brominated compounds have found applications as antimicrobial agents and in the development of anticancer drugs.[14] This makes this compound a valuable starting material for the synthesis of novel bioactive compounds.

Conclusion

This compound is a highly reactive aromatic compound whose electrophilic substitution patterns are governed by the powerful activating and directing effects of its two hydroxyl groups. While the bromine atoms are deactivating, their ortho-, para-directing influence is largely overridden by the hydroxyl groups. Electrophilic attack is predicted to occur predominantly at the C5 position, which is strongly activated by both hydroxyl groups. While standard electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to proceed at this position, Friedel-Crafts reactions are more challenging and may require the use of protecting groups or alternative formylation methods. The unique substitution pattern and reactivity of this compound make it a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

-

ChemTalk. (n.d.). Directing Effects. ChemTalk. Retrieved from [Link]

- G. S. S. Kumar, et al. (2013). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 23(15), 4416-4419.

-

Libretexts. (2022, October 4). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

-

Scribd. (2020, June 28). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Steps, C. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

YouTube. (2023, January 15). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". The Organic Chemistry Tutor. Retrieved from [Link]

-

YouTube. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. Khan Academy. Retrieved from [Link]

-

YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Chad's Prep. Retrieved from [Link]

- Hunan Xiangyikang Pharmaceutical Co Ltd. (2015). Synthesis method of resorcinol. CN104262109A.

- Anker, R. M., & Cook, A. H. (1945). 311. Researches on the synthesis of 5-substituted resorcinols. Journal of the Chemical Society (Resumed), 311-313.

- Bader, A. R. (1956). The Preparation of 5-n-Alkylresorcinols. Journal of the American Chemical Society, 78(1), 170-171.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. One moment, please... [chemistrytalk.org]

- 5. This compound | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. Reimer–Tiemann reaction | 60 Publications | 523 Citations | Top Authors | Related Topics [scispace.com]

- 14. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4,6-Dibromobenzene-1,3-diol in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dibromobenzene-1,3-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. In the absence of extensive published solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing the solubility of this molecule by examining its distinct structural features. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility in a range of organic solvents. The guide is structured to empower researchers to predict solubility behavior and to generate reliable, reproducible data essential for process development, formulation, and purification workflows.

Physicochemical Profile of this compound

Understanding the solubility of a compound begins with a thorough characterization of its physical and chemical properties. This compound is a substituted phenol with a unique combination of functional groups that dictate its interactions with various solvents.

The molecule consists of a central benzene ring functionalized with two hydroxyl (-OH) groups and two bromine (-Br) atoms. The hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors, a critical factor for solubility in protic and polar aprotic solvents.[1][2] Conversely, the bulky bromine atoms and the aromatic ring itself contribute to the molecule's nonpolar, hydrophobic character, which influences its solubility in nonpolar media.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 61524-51-4 | [4] |

| Molecular Formula | C₆H₄Br₂O₂ | [4] |

| Molecular Weight | 267.90 g/mol | [4][6] |

| Physical Form | Solid | [5] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| XLogP3 | 2.6 | [6] |

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] For this compound, the interplay between its polar and nonpolar features is key.

-

Polarity and Hydrogen Bonding: The two hydroxyl groups make the molecule significantly polar. These groups can form strong intermolecular hydrogen bonds with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone, ethyl acetate).[1][2][9][10] This strong interaction is expected to be the primary driver of solubility in these solvent classes.

-

Hydrophobicity: The dibrominated benzene ring is large and hydrophobic. This characteristic limits solubility in highly polar solvents like water, where the disruption of the water's strong hydrogen-bonding network is energetically unfavorable.[3] Conversely, this nonpolar character promotes solubility in solvents with lower polarity.

-